![molecular formula C17H17N3O4S B2408967 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide CAS No. 946358-33-4](/img/structure/B2408967.png)

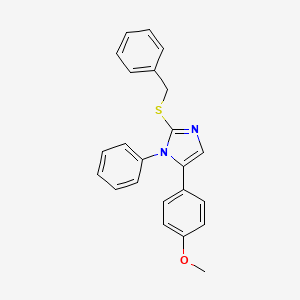

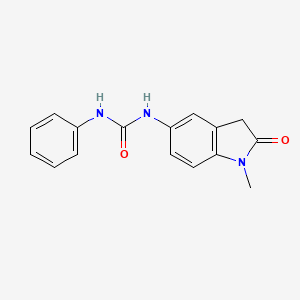

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

The molecular structure of “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide” can be represented by the SMILES notation:CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=NC4=CC=CC=C4C=C3)C. Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-a]pyrimidines are diverse and can lead to a variety of derivatives . These reactions often involve N, S-acetal or N, O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization .Aplicaciones Científicas De Investigación

Anticancer and Antiproliferative Activities

- Structure-activity relationship analysis of related compounds has led to the discovery of novel kinesin spindle protein (KSP) inhibitors with significant biochemical potency and pharmaceutical properties suitable for clinical development in cancer treatment. These compounds arrest cells in mitosis, leading to cellular death, showing favorable pharmacokinetics and notable in vivo efficacy as potential anticancer agents (Theoclitou et al., 2011).

Anti-Inflammatory and Analgesic Agents

- Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some of these compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

- A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been synthesized and screened for in vitro antibacterial and antifungal activities. These studies identified compounds with significant inhibitory action against various bacterial and fungal strains, offering insights into the development of new antimicrobial agents (Maddila et al., 2016).

Anticonvulsant and Antidepressant Activities

- The synthesis and pharmacological evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants revealed compounds with significant activity in maximal electroshock tests, forced swimming tests, and tail suspension tests in mice. These findings suggest the therapeutic potential of these derivatives in treating convulsions and depression (Zhang et al., 2016).

Antioxidant Activities

- Research into the antioxidant properties of certain heterocyclic compounds indicates the potential for these substances to act as effective scavengers of free radicals. This ability to neutralize reactive oxygen species suggests applications in preventing oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Mecanismo De Acción

- Target of Action The compound’s primary targets are not clearly recognized in the literature. However, it combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group . These structural features suggest potential interactions with cellular proteins or enzymes.

- As of now, there is limited information on the affected biochemical pathways and downstream effects. However, compounds with similar scaffolds (such as pyrrolopyrazines) have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemical Pathways

Medicinal chemistry researchers may find this compound’s structure attractive for drug discovery research .

Propiedades

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)13-11(23-3)6-5-7-12(13)24-4/h5-8H,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFNSUDKRHXNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC=C3OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

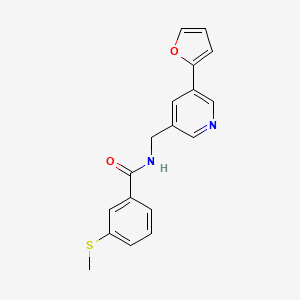

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)

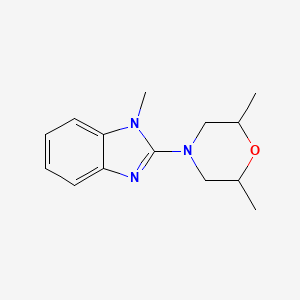

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)

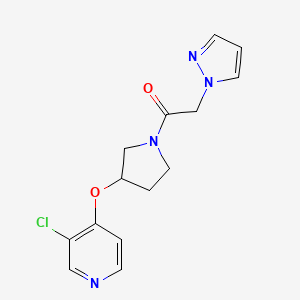

![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)

![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)